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Compound of Interest

Compound Name: 2-Hydroxy-2-methylhexanoic acid

Cat. No.: B3151312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxy-2-methylhexanoic acid is a chiral alpha-hydroxy acid that has garnered significant

interest in the field of organic synthesis, particularly as a stereospecific building block for

complex bioactive molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic

acid, presents unique chemical properties and synthetic challenges. This technical guide

provides a comprehensive overview of the molecular structure, physicochemical properties,

spectroscopic characterization, and synthetic methodologies related to 2-Hydroxy-2-
methylhexanoic acid. The potential, though less explored, biological significance of this

molecule is also discussed.

Molecular Structure and Physicochemical
Properties
2-Hydroxy-2-methylhexanoic acid is a seven-carbon carboxylic acid with a methyl and a

hydroxyl group substituted at the alpha-carbon. This substitution creates a chiral center, leading

to the existence of (R)- and (S)-enantiomers.
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Identifier Value

IUPAC Name 2-hydroxy-2-methylhexanoic acid[1]

CAS Number 70908-63-3[1]

Molecular Formula C₇H₁₄O₃[1]

Molecular Weight 146.18 g/mol [1]

SMILES CCCCC(C)(C(=O)O)O[1]

InChI
InChI=1S/C7H14O3/c1-3-4-5-

7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)[1]

InChIKey HNQAXDPWMQIKEE-UHFFFAOYSA-N[1]

Physicochemical Data
The following table summarizes key computed physicochemical properties of 2-Hydroxy-2-
methylhexanoic acid.

Property Value

XLogP3 1.2[1]

Hydrogen Bond Donor Count 2[1]

Hydrogen Bond Acceptor Count 3[1]

Rotatable Bond Count 4[1]

Exact Mass 146.094294304[1]

Topological Polar Surface Area 57.5 Å²[1]

Heavy Atom Count 10[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-
Hydroxy-2-methylhexanoic acid. While complete experimental spectra are not readily
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available in the public domain, this section compiles the available experimental and predicted

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A patent for the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid reports a broad

singlet at δ 6.84 ppm (in CDCl₃) for the two exchangeable protons of the carboxylic acid and

hydroxyl groups.

Predicted ¹H NMR chemical shifts are summarized in the table below:

Atom Position
Predicted ¹H Chemical
Shift (ppm)

Multiplicity

C1-OH ~10-12 broad s

C2-OH Variable broad s

C2-CH₃ ~1.2-1.5 s

C3-H₂ ~1.4-1.7 m

C4-H₂ ~1.2-1.4 m

C5-H₂ ~1.2-1.4 m

C6-H₃ ~0.8-1.0 t

Key: s = singlet, t = triplet, m =

multiplet

¹³C NMR: Experimental ¹³C NMR data for 2-Hydroxy-2-methylhexanoic acid is not readily

available. However, based on its structure and data for similar compounds, predicted chemical

shifts are provided below.
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Atom Position Predicted ¹³C Chemical Shift (ppm)

C1 (Carboxyl) ~175-185

C2 (Quaternary) ~70-80

C2-CH₃ ~20-30

C3 ~35-45

C4 ~20-30

C5 ~20-30

C6 ~13-15

Infrared (IR) Spectroscopy
A patent document reports the following IR absorption bands for (+)-S-2-hydroxy-2-methyl-

hexanoic acid in chloroform (CHCl₃): 2950, 1710, 1462, 1272, 1170, and 1060 cm⁻¹. The broad

band around 2950 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while the

strong absorption at 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The

other peaks are within the fingerprint region and correspond to various C-H, C-O, and C-C

bond vibrations.

Mass Spectrometry (MS)
While detailed experimental mass spectra with fragmentation patterns for 2-Hydroxy-2-
methylhexanoic acid are not widely published, GC-MS data is known to be available. The

fragmentation of α-hydroxy-α-methyl fatty acids under electron ionization would be expected to

involve cleavage of the C-C bond alpha to the carbonyl group, loss of water from the hydroxyl

group, and other characteristic fragmentations of the alkyl chain. High-resolution mass

spectrometry would yield a precise mass measurement, confirming the elemental composition.

Experimental Protocols: Synthesis of (+)-S-2-
Hydroxy-2-methylhexanoic Acid
The enantiomerically pure (+)-S form of 2-Hydroxy-2-methylhexanoic acid is a valuable

intermediate in the synthesis of prostaglandin analogs. A well-documented method for its
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preparation involves an asymmetric halolactonization reaction using L-proline as a chiral

auxiliary.

Reaction Scheme

Step A: Acid Chloride Formation Step B: Amide Formation Step C: Asymmetric Halolactonization Step D: Dehalogenation Step E: Hydrolysis

2-Methylene-hexanoic acid Thionyl chloride 2-Methylene-hexanoyl chloride 2-Methylene-hexanoyl chloride L-proline, NaOH Amide intermediate Amide intermediate N-bromosuccinimide
in DMF Bromolactone intermediate Bromolactone intermediate tri-n-butyltin hydride Oxazine intermediate Oxazine intermediate Conc. HBr (+)-S-2-hydroxy-2-methylhexanoic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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